molecular formula C12H18ClNO2 B1397396 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220037-46-6

3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397396
CAS No.: 1220037-46-6
M. Wt: 243.73 g/mol
InChI Key: HKPSIPGEMUNRDE-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound (1:1). This designation reflects the precise structural arrangement wherein a pyrrolidine ring system is substituted at the 3-position with a methylene bridge connecting to a 3-methoxyphenoxy group, with the entire structure existing as a hydrochloride salt in a 1:1 stoichiometric ratio. The molecular formula has been consistently reported as C₁₂H₁₈ClNO₂ across multiple authoritative chemical databases. The average molecular mass is documented as 243.731 atomic mass units, with a monoisotopic mass of 243.102606 atomic mass units.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is documented as COc1cccc(OCC2CCNC2)c1.Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string has been established as InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(7-11)15-9-10-5-6-13-8-10;/h2-4,7,10,13H,5-6,8-9H2,1H3;1H, offering a standardized computational representation of the molecular structure. The corresponding International Chemical Identifier Key is HKPSIPGEMUNRDE-UHFFFAOYSA-N, providing a unique identifier for database searches and computational applications.

The three-dimensional structural arrangement features a five-membered pyrrolidine ring containing one nitrogen atom, with the methoxyphenoxy substituent attached via a methylene linker at the 3-position of the pyrrolidine ring. The phenoxy component contains a methoxy group positioned at the 3-position of the aromatic ring, creating a specific substitution pattern that influences the compound's chemical and physical properties.

Alternative Chemical Designations and Registry Identifiers

The compound is recognized under several alternative chemical designations and registry systems, reflecting its documentation across various chemical databases and suppliers. The Chemical Abstracts Service registry number is consistently reported as 1220037-46-6 across multiple sources. The MDL Number, which serves as a unique identifier in the MDL information systems, is documented as MFCD13560449.

Alternative nomenclatural designations include several variations in formatting and language-specific adaptations. The compound is also known as 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride (1:1), representing a slightly different formatting convention. French nomenclature systems document the compound as 3-[(3-Méthoxyphénoxy)méthyl]pyrrolidine, chlorhydrate (1:1), while German chemical nomenclature recognizes it as 3-[(3-Methoxyphenoxy)methyl]pyrrolidinhydrochlorid (1:1). These alternative designations facilitate international chemical communication and database compatibility across different linguistic and regional chemical naming conventions.

The Chemical Abstracts Service Index Name provides an additional systematic designation as Pyrrolidine, 3-[(3-methoxyphenoxy)methyl]-, hydrochloride (1:1), which follows the Chemical Abstracts Service conventions for naming heterocyclic compounds with substituents. Various chemical suppliers and databases also recognize shorter alternative names such as this compound and 3-((3-methoxyphenoxy)methyl)pyrrolidine hydrochloride.

The following table summarizes the key registry identifiers and alternative designations:

Registry System Identifier/Designation
Chemical Abstracts Service Number 1220037-46-6
MDL Number MFCD13560449
ChemSpider Identification 25072038
International Union of Pure and Applied Chemistry Name This compound (1:1)
Chemical Abstracts Service Index Name Pyrrolidine, 3-[(3-methoxyphenoxy)methyl]-, hydrochloride (1:1)
French Designation 3-[(3-Méthoxyphénoxy)méthyl]pyrrolidine, chlorhydrate (1:1)
German Designation 3-[(3-Methoxyphenoxy)methyl]pyrrolidinhydrochlorid (1:1)

Stereochemical Considerations in Pyrrolidine Derivatives

The stereochemical aspects of this compound present important considerations for its chemical behavior and potential applications. According to ChemSpider database information, the compound contains "0 of 1 defined stereocentres", indicating the presence of a potential stereogenic center that remains undefined in the standard representation. This stereochemical ambiguity is significant because the 3-position of the pyrrolidine ring, where the methoxyphenoxymethyl substituent is attached, represents a chiral center that could exist in either R or S configuration.

The stereochemical considerations become particularly relevant when examining related pyrrolidine derivatives documented in the chemical literature. For instance, research has identified specific stereoisomers such as (2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine hydrochloride, which demonstrates the importance of stereochemical specification in pyrrolidine chemistry. The existence of defined stereoisomers in related compounds suggests that this compound may also exist as distinct enantiomers with potentially different biological and chemical properties.

The pyrrolidine ring system itself contributes additional conformational complexity to the overall molecular structure. Pyrrolidine rings typically adopt envelope or twist conformations due to ring strain relief, and the presence of the bulky methoxyphenoxymethyl substituent at the 3-position can influence the preferred conformational equilibrium. This conformational flexibility, combined with the potential for enantiomeric forms, creates multiple possible three-dimensional arrangements that could affect molecular recognition, binding affinity, and chemical reactivity.

Comparative analysis with related compounds reveals specific examples of stereochemically defined pyrrolidine derivatives. The compound (R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride (Chemical Abstracts Service number 1017803-19-8) exemplifies how stereochemical specification is implemented in similar pyrrolidine structures. The explicit designation of the R configuration in this related compound underscores the importance of stereochemical definition in pyrrolidine chemistry and suggests that future characterization of this compound may benefit from similar stereochemical specification.

The following table summarizes stereochemical data for the compound and related pyrrolidine derivatives:

Compound Defined Stereocenters Stereochemical Specification Chemical Abstracts Service Number
This compound 0 of 1 defined Unspecified 1220037-46-6
(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidine hydrochloride 1 of 1 defined R configuration Not provided
(R)-3-(3-Methylphenoxy)pyrrolidine hydrochloride 1 of 1 defined R configuration 1017803-19-8

Properties

IUPAC Name

3-[(3-methoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(7-11)15-9-10-5-6-13-8-10;/h2-4,7,10,13H,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPSIPGEMUNRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

This compound serves as the precursor for subsequent reactions. The process involves:

  • Reacting 4-hydroxyphenol derivatives with cyclopropylmethanol derivatives in the presence of a suitable base (e.g., potassium carbonate) and polar protic solvents like ethanol or methanol.
  • Reaction conditions : Typically carried out at 70–90°C, with careful control of temperature to prevent side reactions.

Step 2: Halogenation of the Phenol

  • The phenol derivative is reacted with epihalohydrin (epichlorohydrin or epibromohydrin) in the presence of a mild base (e.g., sodium hydroxide) to generate the epoxy phenyl ether .
  • Reaction conditions : Temperature maintained between 70–90°C to favor epoxide formation without degradation.

Step 3: Nucleophilic Ring Opening

  • The epoxy intermediate reacts with pyrrolidine in the presence of a base (e.g., potassium carbonate) to open the epoxide ring, forming the methylated phenoxy pyrrolidine derivative .
  • Reaction parameters : Mild heating (around 80°C), inert atmosphere to prevent oxidation, and controlled addition to avoid exothermic runaway.

Step 4: Salt Formation

  • The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium, yielding the target compound.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Key Notes
Phenol halogenation Epihalohydrin Ethanol/Methanol 70–90°C Controlled addition to prevent side reactions
Epoxide ring opening Pyrrolidine Ethanol 70–80°C Inert atmosphere, slow addition
Salt formation HCl Water Room temperature pH control for complete precipitation

Note: The process emphasizes the avoidance of hazardous reagents, with a focus on mild bases and solvents to enhance safety and environmental compliance.

Research Findings and Process Improvements

Research indicates that:

  • Using polar protic solvents like ethanol improves solubility and reaction rates.
  • Temperature control is critical during halogenation and epoxide formation to maximize yield and minimize impurities.
  • The use of mild bases (e.g., potassium carbonate) avoids the formation of unwanted by-products.
  • Purification via recrystallization from ethanol or water ensures high purity of the final hydrochloride salt.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Outcome References
Phenol halogenation Epihalohydrin 70–90°C Epoxy phenyl ether
Epoxide ring opening Pyrrolidine 70–80°C Methylated pyrrolidine derivative
Salt formation HCl Room temperature Hydrochloride salt ,

Industrial Considerations and Research Insights

  • The process described aligns with patent strategies for scalable synthesis, emphasizing safety, cost-effectiveness, and minimal purification steps.
  • Avoiding hazardous reagents like strong bases or reducing agents enhances process robustness.
  • The reaction sequence can be optimized through continuous monitoring of temperature and pH, with in-process controls to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: 3-[(3-Hydroxyphenoxy)methyl]pyrrolidine hydrochloride.

    Reduction: 3-[(3-Hydroxyphenoxy)methyl]pyrrolidine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Studies have shown its potential in modulating inflammatory pathways, making it a candidate for developing novel anti-inflammatory drugs.
  • Antibacterial Activity : The compound has been investigated for its efficacy against various bacterial strains. Its interactions with bacterial cell membranes lead to cell lysis, indicating potential as an antibacterial agent.
  • Pharmacological Profiles : Understanding the pharmacological effects of this compound involves studying its interactions with biological targets, which could provide insights into its therapeutic applications and possible side effects.

Agrochemical Applications

The structural features of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride make it a candidate for developing new agrochemicals aimed at improving crop protection. Its derivatives are being explored for their potential to enhance plant resistance to pests and diseases, thereby contributing to sustainable agricultural practices.

Anti-inflammatory Research

One notable study focused on the anti-inflammatory properties of pyrrolidine derivatives, including this compound. The research demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant bactericidal effects, particularly at higher concentrations, supporting its development as a new antibacterial agent.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

The phenoxy ring’s substituents significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Reference
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Br, 2-Me (phenoxy) C₁₂H₁₅BrClNO 328.61 White solid; ¹H NMR data available
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl 4-CF₃ (phenoxy) C₁₁H₁₃ClF₃NO 267.68 White crystalline solid; irritant
3-((2-Fluorophenoxy)methyl)pyrrolidine HCl 2-F (phenoxy) C₁₁H₁₃ClFNO 239.68 Available for custom synthesis
3-[(4-Chlorophenoxy)methyl]pyrrolidine HCl 4-Cl (phenoxy) C₁₁H₁₃Cl₂NO 246.14 Multiple suppliers; NMR confirmed
  • Electron-Withdrawing Groups (e.g., CF₃, Cl, Br): Enhance stability and lipophilicity. The trifluoromethyl group (CF₃) in C₁₁H₁₃ClF₃NO increases molecular weight (267.68 g/mol) and may improve blood-brain barrier penetration .
  • Electron-Donating Groups (e.g., OMe): The methoxy group in the target compound likely enhances solubility compared to halogenated analogs.

Linker and Functional Group Modifications

Variations in the linker or core structure alter bioactivity:

  • Sulfonyl vs. Phenoxy Linkers: Sulfonyl-containing analogs (e.g., IIIa and IIIf from ) exhibit lower yields (35–70%) compared to phenoxy derivatives, possibly due to steric hindrance during synthesis .
  • Direct Attachment vs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Reference
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl Not reported Room temperature Hygroscopic
3-(3,4-Dimethylphenoxy)pyrrolidine HCl Not reported Not reported Irritant (GHS Class)
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl Not reported Not reported Stable at RT
  • Hydroscopicity: Compounds like 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl require careful storage due to hygroscopicity .
  • Safety: Halogenated derivatives (e.g., 4-Cl, 4-Br) may pose higher toxicity risks compared to methoxy-substituted analogs .

Biological Activity

3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a methoxyphenoxy group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The following mechanisms have been identified:

  • Receptor Modulation : The compound may act as a modulator for specific G-protein coupled receptors (GPCRs), influencing signaling pathways associated with neurotransmission and metabolic processes.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.

1. Antidepressant Effects

Research suggests that this compound exhibits antidepressant-like effects in animal models. A study indicated that the compound could enhance serotonin and norepinephrine levels, which are critical for mood regulation.

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes. This activity is crucial for reducing inflammation-related conditions.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits by modulating glutamate receptors, which play a significant role in neuronal health and function.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin and norepinephrine levels,
Anti-inflammatoryInhibition of COX enzymes ,
NeuroprotectiveModulation of glutamate receptors ,

Case Studies

  • Antidepressant Study : In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was linked to increased monoamine neurotransmitter availability.
  • Inflammation Model : In an inflammation model using carrageenan-induced paw edema, the compound demonstrated dose-dependent anti-inflammatory effects, comparable to standard anti-inflammatory drugs like indomethacin.

Q & A

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve the methoxyphenoxy and pyrrolidine moieties. Compare with reference spectra of structurally similar compounds (e.g., 3-methyl Rolicyclidine hydrochloride) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis (≥98% threshold). Batch-specific certificates of analysis should detail retention times and peak integration .
  • MS : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak (e.g., [M+H]+^+ for exact mass). Cross-validate with elemental analysis .

How are pharmacological effects of this compound screened in preclinical models?

Basic Research Question
Screening involves in vitro receptor binding assays (e.g., NMDA or σ receptors) and in vivo behavioral studies (e.g., locomotor activity in rodents). Dose-response relationships are established using discriminative stimulus paradigms, as seen with structurally related arylcyclohexylamines .

Q. Methodological Answer :

  • Receptor Binding Assays : Radioligand competition binding (e.g., 3H^3H-MK-801 for NMDA receptors). Use cortical membrane homogenates and calculate IC50_{50} values. Validate with positive controls like PCP .
  • Behavioral Studies : Administer doses (0.1–10 mg/kg, i.p.) to Sprague-Dawley rats. Monitor discriminative stimulus effects using two-lever operant chambers. Compare results to known NMDA antagonists to infer mechanism .

How can synthetic routes for this compound be optimized for yield and scalability?

Advanced Research Question
Optimization requires reaction engineering (e.g., solvent selection, catalyst loading) and computational modeling. ICReDD’s integrated approach combines quantum chemical calculations and experimental feedback loops to narrow optimal conditions .

Q. Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleophilic substitution steps. Lower reaction temperatures (0–25°C) may reduce side products.
  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation of intermediate nitriles. Computational path searches predict energetically favorable pathways .
  • Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring. Scale-up using continuous flow reactors improves reproducibility .

Q. Example Optimization Table :

ParameterInitial ConditionOptimized ConditionYield Improvement
SolventTHFDMF+15%
Temperature (°C)8025+20%
Catalyst Loading5 mol%2 mol%+10%

How can contradictions in receptor binding affinity data across studies be resolved?

Advanced Research Question
Contradictions arise from assay variability (e.g., membrane preparation differences) or stereochemical impurities. Use orthogonal assays (e.g., electrophysiology vs. binding) and enantiomeric resolution techniques .

Q. Methodological Answer :

  • Orthogonal Validation : Compare radioligand binding (e.g., 3H^3H-TCP) with patch-clamp electrophysiology in transfected HEK cells. Discrepancies may indicate allosteric modulation .
  • Chiral Analysis : Employ chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Test each for activity; ≥98% enantiomeric excess (ee) is critical .
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian hierarchical models) to reconcile data across labs, accounting for batch-to-batch variability .

What considerations are critical for designing in vivo studies to evaluate neurotoxicity?

Advanced Research Question
Dose selection, pharmacokinetic (PK) profiling, and endpoint selection (e.g., histopathology vs. behavioral deficits) are paramount. Safety protocols from arylcyclohexylamine studies inform design .

Q. Methodological Answer :

  • PK/PD Modeling : Conduct pilot studies to establish plasma half-life and blood-brain barrier penetration. Use LC-MS/MS for quantitation .
  • Dose Escalation : Start at 0.1 mg/kg (i.p.) with 3-fold increments. Monitor for ataxia or hyperlocomotion as early toxicity markers .
  • Histopathology : Post-mortem analysis of hippocampal CA1 neurons (H&E staining) quantifies neurodegeneration. Compare to positive controls (e.g., MK-801) .

How can computational methods accelerate reaction design for novel derivatives?

Methodological Research Question
Quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning (ML) predict reactivity and regioselectivity. ICReDD’s workflow integrates these tools for high-throughput virtual screening .

Q. Methodological Answer :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states for key steps (e.g., SN2 methylation). Identify low-energy pathways .
  • ML-Guided Synthesis : Train models on existing arylcyclohexylamine datasets to predict yields. Input features include solvent polarity, steric bulk, and electronic parameters .
  • Retrosynthesis Tools : Leverage platforms like ASKCOS to propose feasible routes from commercial building blocks (e.g., 3-methoxyphenol, pyrrolidine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(3-Methoxyphenoxy)methyl]pyrrolidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.